molecular formula C12H20O2 B6185205 4-(cyclohexylmethyl)oxan-3-one CAS No. 2731010-75-4

4-(cyclohexylmethyl)oxan-3-one

Cat. No. B6185205
CAS RN: 2731010-75-4
M. Wt: 196.3
InChI Key:
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Description

4-(Cyclohexylmethyl)oxan-3-one, also known as 4-CMO, is a cyclic ketone of the oxan family. It is a white crystalline solid with a melting point of approximately 106°C and a boiling point of approximately 214°C. 4-CMO is known to be a potent agonist of the benzodiazepine receptor, and is used in scientific research to study the effects of benzodiazepines on the brain and nervous system.

Mechanism of Action

4-(cyclohexylmethyl)oxan-3-one binds to the benzodiazepine receptor, which is a type of G-protein coupled receptor located in the central nervous system. This binding activates the receptor and triggers a cascade of events, including the inhibition of GABA-A receptor activity. This inhibition leads to a decrease in the activity of neurons in the brain, resulting in the sedative and anxiolytic effects of benzodiazepines.
Biochemical and Physiological Effects
The effects of 4-(cyclohexylmethyl)oxan-3-one on the brain and nervous system are similar to those of benzodiazepines. It has been shown to produce anxiolytic, sedative, and hypnotic effects. It has also been shown to produce anticonvulsant, muscle relaxant, and anticonvulsant effects. Additionally, it has been shown to reduce the levels of the neurotransmitter glutamate in the brain, which may be beneficial in the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

4-(cyclohexylmethyl)oxan-3-one has several advantages for lab experiments. It is a potent agonist of the benzodiazepine receptor, making it ideal for studies of the effects of benzodiazepines. Additionally, it is a relatively inexpensive chemical, making it cost-effective for research. However, there are some limitations to using 4-(cyclohexylmethyl)oxan-3-one in lab experiments. It is a relatively unstable compound, and has a short shelf life, making it difficult to store. Additionally, it is not approved by the FDA for human use, making it difficult to use in clinical trials.

Future Directions

For research involving 4-(cyclohexylmethyl)oxan-3-one include further investigation into the effects of benzodiazepines on the brain and nervous system. Additionally, further research could be conducted to investigate the potential therapeutic applications of 4-(cyclohexylmethyl)oxan-3-one, such as the treatment of anxiety and depression. Additionally, further research could be conducted to investigate the potential uses of 4-(cyclohexylmethyl)oxan-3-one in the treatment of addiction. Finally, further research could be conducted to investigate the potential uses of 4-(cyclohexylmethyl)oxan-3-one in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Synthesis Methods

4-(cyclohexylmethyl)oxan-3-one is synthesized through a two-step process. The first step involves the reaction of cyclohexanone with cyclohexylbromide in the presence of sodium amide to form the intermediate 4-cyclohexylmethylcyclohexanone. This intermediate is then reacted with ethyl acetoacetate in the presence of an acid catalyst to form the final product, 4-(cyclohexylmethyl)oxan-3-one.

Scientific Research Applications

4-(cyclohexylmethyl)oxan-3-one is used in scientific research to study the effects of benzodiazepines on the brain and nervous system. It has been used in studies to investigate the effects of benzodiazepines on anxiety, depression, and memory. It has also been used in studies to study the effects of benzodiazepines on the development of addiction.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-(cyclohexylmethyl)oxan-3-one can be achieved through a multistep process involving the protection of a hydroxyl group, followed by a Grignard reaction, and finally a cyclization reaction.", "Starting Materials": [ "Cyclohexanol", "Methyl magnesium bromide", "1,3-dibromopropane", "Sodium hydroxide", "Diethyl ether", "Acetic acid", "Sulfuric acid", "Sodium chloride", "Magnesium sulfate" ], "Reaction": [ "Step 1: Protection of the hydroxyl group in cyclohexanol using 1,3-dibromopropane and sodium hydroxide in diethyl ether to form 4-bromocyclohexylmethanol", "Step 2: Preparation of the Grignard reagent by reacting methyl magnesium bromide with acetic acid", "Step 3: Addition of the Grignard reagent to 4-bromocyclohexylmethanol to form 4-(cyclohexylmethyl)magnesium bromide", "Step 4: Treatment of 4-(cyclohexylmethyl)magnesium bromide with acetic acid to form 4-(cyclohexylmethyl)acetic acid", "Step 5: Cyclization of 4-(cyclohexylmethyl)acetic acid using sulfuric acid and acetic anhydride to form 4-(cyclohexylmethyl)oxan-3-one", "Step 6: Purification of the product using sodium chloride and magnesium sulfate" ] }

CAS RN

2731010-75-4

Product Name

4-(cyclohexylmethyl)oxan-3-one

Molecular Formula

C12H20O2

Molecular Weight

196.3

Purity

95

Origin of Product

United States

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